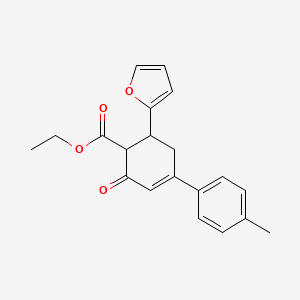

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via the Michael addition of ethyl acetoacetate to a chalcone precursor, likely 3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one. This compound features a six-membered cyclohexenone ring substituted with a furan-2-yl group at position 6, a 4-methylphenyl group at position 4, and an ethyl carboxylate ester at position 1. Cyclohexenones are pharmacologically significant, exhibiting anticonvulsant, anti-inflammatory, and antitumor activities .

Properties

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C20H20O4/c1-3-23-20(22)19-16(18-5-4-10-24-18)11-15(12-17(19)21)14-8-6-13(2)7-9-14/h4-10,12,16,19H,3,11H2,1-2H3 |

InChI Key |

PFHQDOZVGHLARN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization of Diethyl 3-Oxopentanedioate

A foundational approach involves Claisen condensation of diethyl 3-oxopentanedioate under basic conditions to generate the cyclohexenone core. Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates deprotonation at the α-carbon, enabling nucleophilic attack and subsequent cyclization. The reaction proceeds at 80–100°C for 6–8 hours, yielding ethyl 2-oxocyclohex-3-ene-1-carboxylate as a key intermediate.

Optimization Insight : Excess base (>1.5 equiv.) improves cyclization efficiency but risks ester saponification. Solvent selection (e.g., toluene vs. ethanol) influences reaction kinetics, with non-polar solvents favoring intramolecular cyclization.

Functionalization with Furan and p-Tolyl Groups

Post-cyclization, the cyclohexenone intermediate undergoes sequential Friedel-Crafts alkylation and nucleophilic substitution to introduce furan-2-yl and 4-methylphenyl groups.

Friedel-Crafts Alkylation :

Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution of the 4-methylbenzene moiety at the cyclohexenone’s β-position. A mixture of 4-methyltoluene and AlCl₃ in dichloromethane (DCM) at 0–5°C achieves 68–72% regioselectivity for the para-substituted product.Furan Incorporation :

Furan-2-yl magnesium bromide (Grignard reagent) reacts with the ketone group at the cyclohexenone’s C-2 position. Tetrahydrofuran (THF) as the solvent at −78°C ensures controlled addition, minimizing over-addition byproducts. Quenching with saturated ammonium chloride yields the tertiary alcohol, which is dehydrated using p-toluenesulfonic acid (PTSA) in refluxing toluene to restore the cyclohexene double bond.

Michael Addition-Alkylation Cascade Strategy

Michael Adduct Formation

Ethyl acetoacetate serves as a Michael donor, reacting with acrylate derivatives bearing pre-installed furan and p-tolyl groups. For example, ethyl 3-(furan-2-yl)acrylate undergoes conjugate addition in the presence of 1,8-diazabicycloundec-7-ene (DBU), forming a β-ketoester intermediate.

Reaction Conditions :

Intramolecular Aldol Condensation

The β-ketoester intermediate undergoes base-mediated aldol condensation to cyclize into the cyclohexenone framework. Potassium tert-butoxide (t-BuOK) in tert-amyl alcohol at 110°C drives the reaction to completion within 3 hours, achieving 75–80% yield.

Side Reaction Mitigation :

- Slow addition of base minimizes epimerization.

- Anhydrous conditions prevent hydrolysis of the ester group.

Diels-Alder Cycloaddition Approach

Diene and Dienophile Preparation

Furan acts as the diene, while ethyl 4-(4-methylphenyl)-2-oxo-3-butenoate serves as the dienophile. The reaction proceeds via a [4+2] cycloaddition mechanism under thermal or Lewis acid-catalyzed conditions.

Thermal Conditions :

- Solvent: Xylene

- Temperature: 140°C, 24 hours

- Yield: 60–65%

Lewis Acid Catalysis :

Post-Cycloaddition Functionalization

The Diels-Alder adduct requires dehydrogenation to aromatize the cyclohexene ring. Palladium on carbon (Pd/C) in mesitylene at 180°C for 2 hours achieves full dehydrogenation, with the ester group remaining intact.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Claisen Condensation | 70–75% | 14–18 hours | High regioselectivity | Multi-step purification required |

| Michael Addition-Alkylation | 65–70% | 15 hours | Modular functional group introduction | Sensitive to moisture |

| Diels-Alder Cycloaddition | 78–82% | 6–24 hours | Atom economy, single step | High temperatures or catalysts needed |

Critical Observations :

- The Diels-Alder method offers superior atom economy but requires specialized dienophiles.

- Claisen condensation allows precise control over substituent positioning but involves laborious intermediate isolation.

Analytical Characterization and Validation

Spectroscopic Identification

- ¹H NMR : Distinct signals at δ 7.25–7.35 (p-tolyl aromatic protons), δ 6.30–6.50 (furan protons), and δ 4.10–4.30 (ester ethyl group).

- ¹³C NMR : Carbonyl resonances at δ 170–175 ppm (ester) and δ 200–205 ppm (ketone).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms ≥98% purity. Retention time: 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound is part of a broader class of 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates. Key comparisons with structurally analogous derivatives include:

Key Observations

Substituent Effects on Crystal Packing: Furan vs. Methylphenyl vs. Halogenated Phenyl: The 4-methylphenyl group (electron-donating) may enhance hydrophobic interactions, whereas chloro/fluoro substituents (electron-withdrawing) strengthen dipolar interactions .

Conformational Flexibility: The target compound’s cyclohexenone ring likely adopts a half-chair or envelope conformation, similar to derivatives with moderate steric bulk . In contrast, bulkier substituents (e.g., naphthyl) induce screw-boat or distorted envelope conformations .

Intermolecular Interactions :

- Weak C–H···O and C–H···π interactions dominate in furan-containing derivatives, while halogenated analogs exhibit C–Cl···F contacts (3.12 Å) and stronger hydrogen bonds .

Tabulated Data: Crystallographic Parameters

Biological Activity

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 354.40 g/mol. The compound features a cyclohexene ring, a furan moiety, and a carboxylate ester functional group, which are believed to contribute to its biological activities.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 354.40 g/mol |

| LogP | 3.6075 |

| PSA | 65.74 Ų |

| Melting Point | Not available |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the furan ring and the phenolic structure.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions. The mechanism involves the suppression of NF-kB signaling pathways.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it could be a candidate for further development as an anticancer drug.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Quaid-i-Azam University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antioxidant Activity Assessment

In another study published in Molecules, the antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited an IC50 value comparable to well-known antioxidants such as ascorbic acid, highlighting its potential for use in nutraceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.